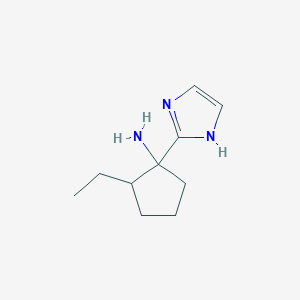
2-(Propan-2-yloxy)ethyl 3-(aminomethyl)-5-methylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propan-2-yloxy)ethyl 3-(aminomethyl)-5-methylhexanoate is an organic compound with a complex structure that includes an ether, an amine, and a hexanoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yloxy)ethyl 3-(aminomethyl)-5-methylhexanoate can be achieved through a multi-step process. One common method involves the reaction of 3-(aminomethyl)-5-methylhexanoic acid with 2-(propan-2-yloxy)ethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an inert solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the industrial production more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Propan-2-yloxy)ethyl 3-(aminomethyl)-5-methylhexanoate can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitro compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used in the presence of a suitable solvent like methanol.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted ether derivatives.
Applications De Recherche Scientifique
2-(Propan-2-yloxy)ethyl 3-(aminomethyl)-5-methylhexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Propan-2-yloxy)ethyl 3-(aminomethyl)-5-methylhexanoate involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the ether and ester groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminomethyl propanol: Similar in structure but lacks the ester group.
Pyrrolidine derivatives: Contain a nitrogen heterocycle and exhibit similar biological activities.
Uniqueness
2-(Propan-2-yloxy)ethyl 3-(aminomethyl)-5-methylhexanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C13H27NO3 |
|---|---|
Poids moléculaire |
245.36 g/mol |
Nom IUPAC |
2-propan-2-yloxyethyl 3-(aminomethyl)-5-methylhexanoate |
InChI |
InChI=1S/C13H27NO3/c1-10(2)7-12(9-14)8-13(15)17-6-5-16-11(3)4/h10-12H,5-9,14H2,1-4H3 |
Clé InChI |
AESNNDOEDQNWKV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CC(=O)OCCOC(C)C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


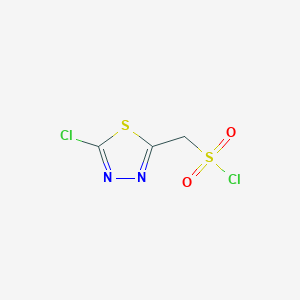
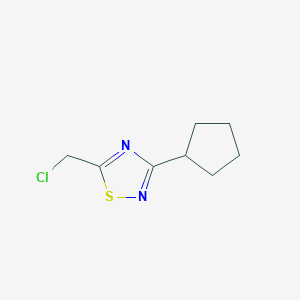
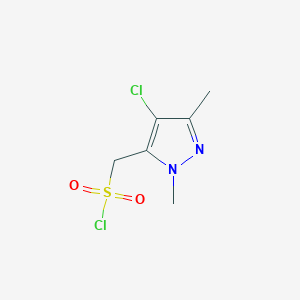
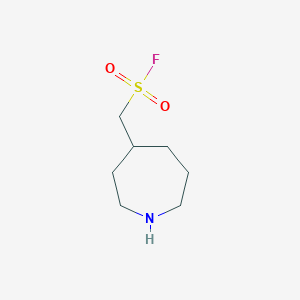
![2-[(3-Iodophenyl)methoxy]acetic acid](/img/structure/B13236821.png)
![3-[(Ethylsulfanyl)methyl]piperidine](/img/structure/B13236835.png)
![4-Boc-7-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13236839.png)
![1-Propyl-6-sulfanyl-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13236843.png)

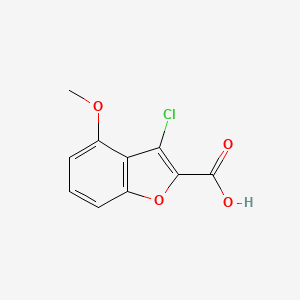

![4-Boc-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13236882.png)
![[2-(Cyclobutylamino)phenyl]methanol](/img/structure/B13236884.png)
